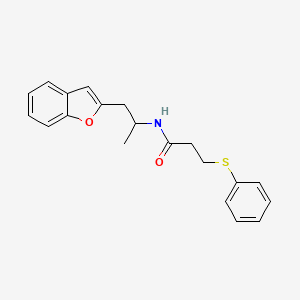

![molecular formula C21H18N4O4S B2443430 N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021090-31-2](/img/structure/B2443430.png)

N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

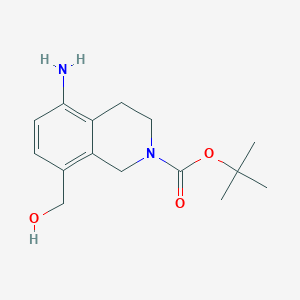

“N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide” is a complex organic compound. It contains a benzodioxol group, which is a common motif in many organic compounds with potential biological activity . The molecule also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .

Aplicaciones Científicas De Investigación

Luminescent Properties and AEE Behavior Research indicates that certain benzamide derivatives exhibit luminescence in solution and solid state, forming nano-aggregates with enhanced emission (AEE) in specific solvents. The AEE behavior is influenced by solvent polarity. Furthermore, these compounds demonstrate reversible transitions between crystalline and amorphous states, influenced by mechanical grinding and annealing, showcasing mechanochromic properties and multi-stimuli response (Srivastava et al., 2017).

Structural Transformations and Reactions Research on similar benzamide structures outlines how they undergo various transformations and reactions. For instance, under specific conditions, certain benzamide derivatives can react to form compounds like N-{(Z)-3-oxo-3-[(piperidin-2-ylmethyl)amino]-1-phenylprop-1-en-2-yl}benzamide. The pathway and products of these reactions can vary based on factors like solvent, temperature, and reaction time, indicating a complex behavior of these compounds under different chemical environments (Topuzyan et al., 2013).

Nucleophilic Reactions and Synthesis of Heterocyclic Compounds N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide and its analogs have shown potential in participating in nucleophilic reactions leading to the synthesis of heterocyclic compounds, such as acylamino substituted fused 1,2,4-triazoles and N-{2-[2-(heteroaryl)hydrazino]-2-oxoethyl}benzamides. These reactions and their products play a significant role in heterocyclic synthesis, contributing to the development of new chemical entities with potential applications in various fields (Music & Verček, 2005).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds containing a 1,3-benzodioxole moiety have been reported to exhibit a broad spectrum of biological activities .

Mode of Action

It is known that many compounds with a 1,3-benzodioxole moiety can cause cell cycle arrest and induce apoptosis in cancer cells .

Biochemical Pathways

It is known that many compounds with a 1,3-benzodioxole moiety can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Pharmacokinetics

The crystal structure of a similar compound has been reported , which could provide insights into its potential bioavailability and pharmacokinetic properties.

Propiedades

IUPAC Name |

N-[6-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c26-19(22-11-14-6-7-16-17(10-14)29-13-28-16)12-30-20-9-8-18(24-25-20)23-21(27)15-4-2-1-3-5-15/h1-10H,11-13H2,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRGQUFKKYHPJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

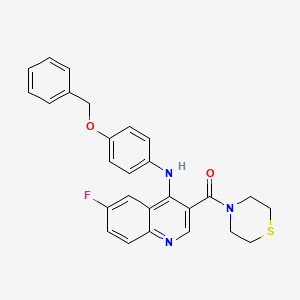

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2443348.png)

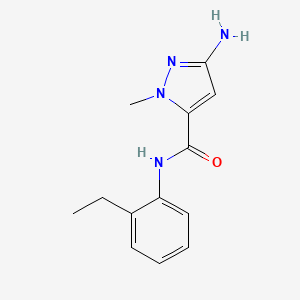

![2-[4,7-Dimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2443352.png)

![6-{[4-(Aminocarbonyl)piperidin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2443355.png)

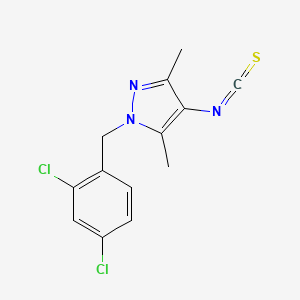

![N'-(1,2-Oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2443356.png)

![ethyl 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B2443357.png)

![1-(benzo[d]oxazol-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2443358.png)

![(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2443364.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2443366.png)

![N~3~-[4-(dimethylamino)phenyl]-6-ethoxy-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2443370.png)